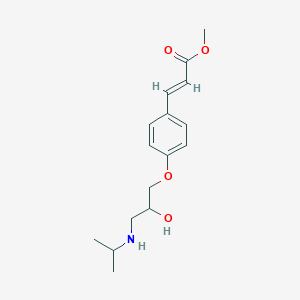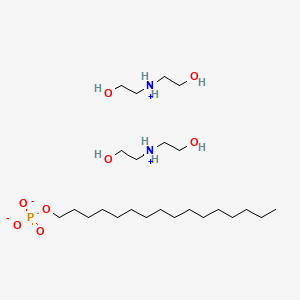
Bis(bis(2-hydroxyethyl)ammonium) hexadecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 265-511-5, also known as Hydrotreated Heavy Naphtha, is a complex mixture of hydrocarbons obtained from the refining of crude oil. This compound is primarily composed of saturated hydrocarbons, including paraffins and naphthenes, with a carbon number range predominantly between C7 and C12. It is widely used in various industrial applications due to its solvent properties and relatively low toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrotreated Heavy Naphtha is produced through the hydrotreating process, which involves treating a petroleum fraction with hydrogen in the presence of a catalyst. The primary goal of this process is to remove impurities such as sulfur, nitrogen, and oxygen compounds, as well as to saturate any unsaturated hydrocarbons. The reaction conditions typically include high temperatures (300-400°C) and pressures (30-100 bar), along with a catalyst such as cobalt-molybdenum or nickel-molybdenum on an alumina support.
Industrial Production Methods
In industrial settings, Hydrotreated Heavy Naphtha is produced in large quantities using continuous hydrotreating units. The feedstock, usually a straight-run naphtha or a cracked naphtha, is mixed with hydrogen and passed over the catalyst bed in a fixed-bed reactor. The treated product is then separated from the hydrogen-rich gas stream, and the final product is collected after further distillation to achieve the desired boiling range.
Chemical Reactions Analysis
Types of Reactions
Hydrotreated Heavy Naphtha primarily undergoes combustion reactions due to its hydrocarbon nature. it can also participate in other types of reactions, such as:
Oxidation: In the presence of oxygen, Hydrotreated Heavy Naphtha can undergo oxidation to form carbon dioxide and water.
Substitution: Under specific conditions, such as the presence of halogens, substitution reactions can occur, leading to the formation of halogenated hydrocarbons.
Common Reagents and Conditions
Oxidation: Requires oxygen or air and elevated temperatures.
Substitution: Requires halogens (e.g., chlorine or bromine) and may involve catalysts or UV light to initiate the reaction.
Major Products Formed
Combustion: Carbon dioxide and water.
Oxidation: Carbon dioxide, water, and potentially other oxidation products such as aldehydes or ketones.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Hydrotreated Heavy Naphtha has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent in various chemical reactions and processes due to its ability to dissolve a wide range of organic compounds.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the formulation of certain pharmaceutical products.
Industry: Serves as a feedstock for the production of other chemicals, as well as a cleaning agent and degreaser in industrial settings.
Mechanism of Action
The primary mechanism of action for Hydrotreated Heavy Naphtha is its solvent properties. It can dissolve a wide range of organic compounds, making it useful in various applications. The molecular targets and pathways involved are primarily related to its ability to interact with and dissolve non-polar substances.
Comparison with Similar Compounds
Hydrotreated Heavy Naphtha can be compared with other hydrocarbon solvents such as:
Regular White Spirit: Similar in composition but may have a different carbon number range and boiling point.
Hydrotreated Light Naphtha: Contains lighter hydrocarbons (C5-C7) and has a lower boiling range.
Kerosene: Contains heavier hydrocarbons (C10-C16) and is used as a fuel.
Hydrotreated Heavy Naphtha is unique due to its specific carbon number range and its balance of volatility and solvency power, making it suitable for a wide range of applications.
Properties
CAS No. |
65138-84-3 |
|---|---|
Molecular Formula |
C24H57N2O8P |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)azanium;hexadecyl phosphate |
InChI |
InChI=1S/C16H35O4P.2C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;2*6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);2*5-7H,1-4H2 |
InChI Key |
IFNGPDGVDHXNRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)[NH2+]CCO.C(CO)[NH2+]CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


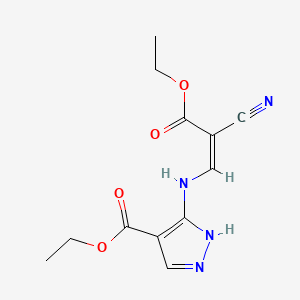
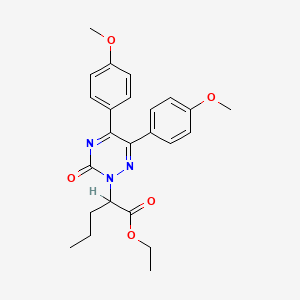

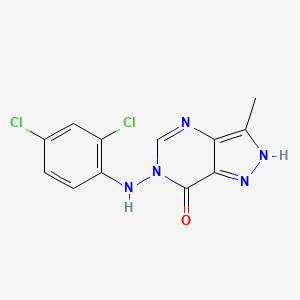
![Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-](/img/structure/B12774817.png)

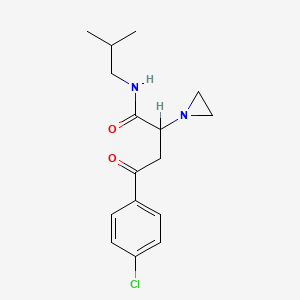
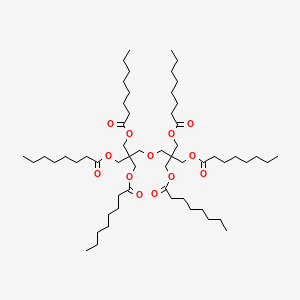


![2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B12774866.png)
![ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate](/img/structure/B12774873.png)

